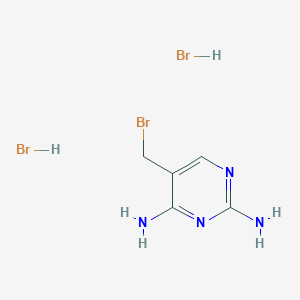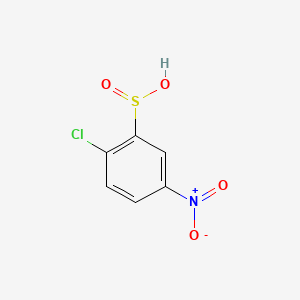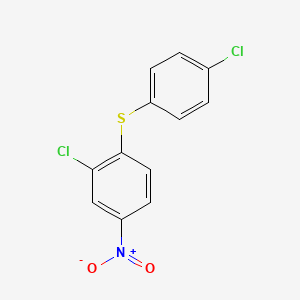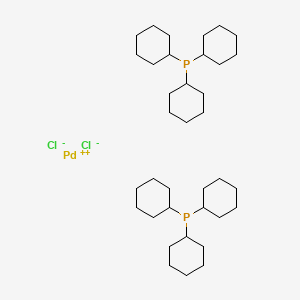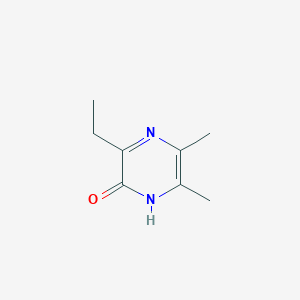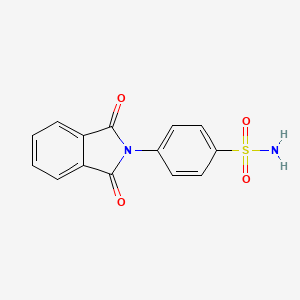![molecular formula C9H9FN6 B8803981 (4Z)-4-[2-(3-FLUOROPHENYL)HYDRAZIN-1-YLIDENE]-5-IMINO-4,5-DIHYDRO-1H-PYRAZOL-3-AMINE](/img/structure/B8803981.png)
(4Z)-4-[2-(3-FLUOROPHENYL)HYDRAZIN-1-YLIDENE]-5-IMINO-4,5-DIHYDRO-1H-PYRAZOL-3-AMINE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4Z)-4-[2-(3-FLUOROPHENYL)HYDRAZIN-1-YLIDENE]-5-IMINO-4,5-DIHYDRO-1H-PYRAZOL-3-AMINE is a chemical compound with the molecular formula C9H9FN6. . The compound is characterized by the presence of a fluorophenyl group attached to a hydrazinylidene-pyrazole core, which imparts unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-4-[2-(3-FLUOROPHENYL)HYDRAZIN-1-YLIDENE]-5-IMINO-4,5-DIHYDRO-1H-PYRAZOL-3-AMINE typically involves the reaction of 3-fluorophenylhydrazine with pyrazole-3,5-diamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
(4Z)-4-[2-(3-FLUOROPHENYL)HYDRAZIN-1-YLIDENE]-5-IMINO-4,5-DIHYDRO-1H-PYRAZOL-3-AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo substitution reactions with nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols; reactions may require the use of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or hydrazines .
Applications De Recherche Scientifique
(4Z)-4-[2-(3-FLUOROPHENYL)HYDRAZIN-1-YLIDENE]-5-IMINO-4,5-DIHYDRO-1H-PYRAZOL-3-AMINE has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of (4Z)-4-[2-(3-FLUOROPHENYL)HYDRAZIN-1-YLIDENE]-5-IMINO-4,5-DIHYDRO-1H-PYRAZOL-3-AMINE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[(4-Fluorophenyl)hydrazinylidene]pyrazole-3,5-diamine
- 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole
- 4-[(4-Fluorophenyl)diazenyl]-1H-pyrazole-3,5-diamine
Uniqueness
(4Z)-4-[2-(3-FLUOROPHENYL)HYDRAZIN-1-YLIDENE]-5-IMINO-4,5-DIHYDRO-1H-PYRAZOL-3-AMINE is unique due to the specific positioning of the fluorophenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C9H9FN6 |
|---|---|
Poids moléculaire |
220.21 g/mol |
Nom IUPAC |
4-[(3-fluorophenyl)diazenyl]-1H-pyrazole-3,5-diamine |
InChI |
InChI=1S/C9H9FN6/c10-5-2-1-3-6(4-5)13-14-7-8(11)15-16-9(7)12/h1-4H,(H5,11,12,15,16) |
Clé InChI |
IIMNZOCCIUNMSH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)F)N=NC2=C(NN=C2N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5-amino-1H-pyrazolo[3,4-b]pyridin-3-yl)methanol](/img/structure/B8803900.png)
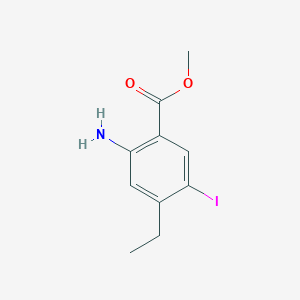
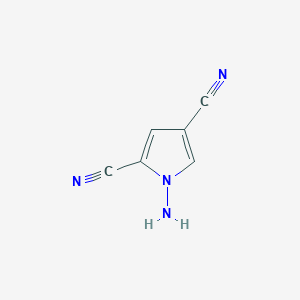
![2'-Methyl-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinolin]-7'-amine](/img/structure/B8803925.png)
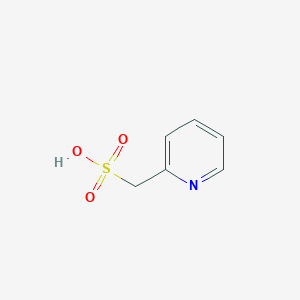
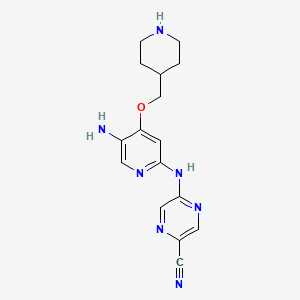
![2-(Methoxymethyl)pyrazolo[1,5-a]pyridine](/img/structure/B8803943.png)
![3-(1h-Pyrazol-4-yl)-1h-pyrrolo[2,3-b]pyridin-5-amine](/img/structure/B8803948.png)
